Monosodium arsenate

Vue d'ensemble

Description

Monosodium arsenate (MSMA), chemically represented as CH₃AsO₃Na, is an organoarsenical herbicide widely used in non-food agricultural settings, including turfgrass management, golf courses, and cotton fields . It is a pentavalent arsenic compound (As⁵⁺) and a methylated derivative of arsenic acid. The U.S. Environmental Protection Agency (EPA) has scrutinized MSMA due to concerns about groundwater contamination and long-term toxicity, though its use persists under regulated conditions .

Méthodes De Préparation

Industrial-Scale Synthesis via Acid-Carbonate Neutralization

The most well-documented industrial method for synthesizing monosodium arsenate involves the reaction of concentrated arsenic acid (H₃AsO₄) with dry sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). This process, detailed in US Patent 3,404,948A , prioritizes efficiency, yield, and product purity through controlled stoichiometry and thermal management .

Reactant Preparation and Stoichiometric Considerations

The reaction proceeds as follows:

Key parameters include:

-

Arsenic acid concentration : 82–90% w/w H₃AsO₄. Concentrations below 82% yield a hygroscopic, syrup-like intermediate, complicating drying .

-

Sodium carbonate particle size : Powdered Na₂CO₃ (≤100 mesh) ensures rapid dissolution and uniform reaction kinetics.

-

Molar ratio : A 1:1 molar ratio of H₃AsO₄ to Na₂CO₃ prevents over-neutralization, which could form disodium arsenate (Na₂HAsO₄).

Reaction Conditions and Thermal Management

The patent specifies a temperature range of 100–195°C during mixing. Elevated temperatures accelerate water removal, critical for producing a granular, porous product. Notably, temperatures exceeding 150°C risk partial decomposition to pyroarsenates (e.g., Na₂H₂As₂O₇), necessitating precise thermal control .

Table 1: Optimization Parameters for Acid-Carbonate Synthesis

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| H₃AsO₄ concentration | 85–88% w/w | <82%: Mushy product; >90%: Corrosion risks |

| Reaction temperature | 100–150°C | >150°C: Pyroarsenate formation |

| Mixing time | 20–40 minutes | Incomplete neutralization if shorter |

Post-Reaction Processing

Post-synthesis steps include:

-

Water removal : Evaporation under reduced pressure minimizes residual moisture.

-

Crushing : The porous reaction mass is milled to a uniform particle size (0.5–2 mm).

-

Drying : Final drying at 80–90°C ensures a stable, non-hygroscopic product .

While less common in industrial settings, laboratory-scale synthesis often employs sodium hydroxide (NaOH) for precise pH control. Although excluded from the cited patent, this method is theoretically viable and aligns with general acid-base neutralization principles:

Challenges and Mitigation Strategies

-

Exothermicity : Rapid NaOH addition can cause localized overheating, promoting arsenic trioxide (As₂O₃) formation. Gradual addition under cooling (5–10°C) mitigates this .

-

pH control : Maintaining pH 4.5–5.0 ensures selective formation of this compound over di- or trisodium salts.

Quality Assurance and Analytical Validation

Modern quality control protocols for this compound emphasize:

-

X-ray diffraction (XRD) : Confirms crystalline structure and absence of pyroarsenate impurities.

-

Inductively coupled plasma mass spectrometry (ICP-MS) : Quantifies arsenic content and detects heavy metal contaminants .

-

Thermogravimetric analysis (TGA) : Assesses dehydration behavior and thermal stability.

Analyse Des Réactions Chimiques

Monosodium arsenate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to elemental arsenic using formaldehyde.

Substitution: It reacts with metal salts in the presence of ammonia to form corresponding ammine complexes.

Dehydration: Upon heating, it loses water to form pyroarsenate salts.

Common reagents and conditions used in these reactions include formaldehyde for reduction and ammonia for substitution reactions. Major products formed from these reactions include elemental arsenic and various ammine complexes .

Applications De Recherche Scientifique

Agricultural Uses

Herbicide

Monosodium arsenate is primarily used as a herbicide. It is effective in controlling a variety of weeds, particularly in cotton cultivation. The compound functions by inhibiting the growth of unwanted plants, thereby enhancing crop yield. The U.S. Environmental Protection Agency (EPA) has approved its use on cotton, sod farms, and golf courses, although its application has faced scrutiny due to potential environmental impacts .

Environmental Impact Studies

Research indicates that while MSA can effectively control weeds, it poses risks of arsenic leaching into groundwater and surface water. A study demonstrated that after applying monosodium methyl arsenate (a related compound), 50-101% of the arsenic was retained in the turfgrass and soil, suggesting minimal leaching under aerobic conditions. However, repeated applications could lead to environmental contamination .

Industrial Applications

Wood Preservation

Historically, arsenic compounds have been used in wood preservation. This compound has been a component of chromated copper arsenate (CCA), which was widely used until its voluntary ban in residential applications due to health concerns .

Semiconductor Manufacturing

Arsenic compounds, including this compound, are utilized in the semiconductor industry for doping silicon and producing gallium arsenide. These materials are critical for manufacturing high-speed electronic devices due to their unique electrical properties .

Pharmaceutical Applications

Medical Research

this compound has been studied for its potential therapeutic effects in treating certain medical conditions. Historically, inorganic arsenic was used in treating diseases such as leukemia and psoriasis until the late 20th century . Recent studies have explored its effects on cellular pathways and its potential role in cancer therapy.

Case Studies

Toxicity Reports

Case studies involving accidental exposure to MSA highlight its toxicity profile. For instance, a report documented cases of cattle toxicosis following ingestion of pasture contaminated with MSA. Symptoms included severe diarrhea and dehydration, leading to fatalities among affected animals .

Clinical Outcomes

In clinical settings, patients exposed to high concentrations of MSMA exhibited symptoms such as nausea and vomiting but generally recovered without severe long-term effects . These findings underscore the importance of understanding both the therapeutic potential and risks associated with MSA.

Regulatory Considerations

The use of this compound is heavily regulated due to its potential health risks. The EPA continues to review its safety and effectiveness as part of ongoing assessments related to agricultural chemicals. Recent evaluations have focused on its carcinogenicity and environmental impact, leading to modified regulations regarding its use on turf and other non-crop areas .

Mécanisme D'action

The mechanism by which sodium dihydrogen arsenate exerts its effects involves its interaction with cellular components. It can inhibit various enzymes by binding to their active sites, leading to the disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death .

Comparaison Avec Des Composés Similaires

Comparison with Inorganic Arsenic Compounds

Sodium Arsenate (Na₃AsO₄)

- Chemical Properties: Sodium arsenate (Na₃AsO₄) is an inorganic pentavalent arsenic compound structurally analogous to phosphate (PO₄³⁻), enabling its substitution in biochemical pathways .

- Toxicity: Less toxic than trivalent arsenite but disrupts ATP synthesis by forming unstable arsenate esters. Chronic exposure induces oxidative stress and carcinogenicity .

- Applications: Historically used in pesticides and wood preservatives, now largely phased out due to toxicity concerns .

- Environmental Behavior : Readily reduced to arsenite by microbial activity (e.g., Pseudomonas spp. via arsC and arrA genes), increasing mobility and toxicity .

Sodium Arsenite (NaAsO₂)

- Chemical Properties: Trivalent (As³⁺) inorganic compound with high reactivity due to its affinity for sulfhydryl groups in proteins .

- Toxicity : 10-fold more potent than sodium arsenate in inducing cell transformation and cytotoxicity. Interacts with 793 genes, primarily involved in oxidative stress and DNA repair pathways .

- Applications: Limited to industrial uses (e.g., glass production, metallurgy) due to acute toxicity .

Arsenic Trioxide (As₂O₃)

- Chemical Properties : Amphoteric oxide, existing in both trivalent (As³⁺) and pentavalent (As⁵⁺) states depending on pH .

- Toxicity : Highly toxic, interacting with 500 genes. Used clinically to treat acute promyelocytic leukemia but causes cardiovascular and neurological damage at low doses .

- Environmental Behavior : Released from smelting and fossil fuel combustion, contributing to airborne arsenic pollution .

Table 1: Comparative Overview of Inorganic Arsenic Compounds

Comparison with Other Organic Arsenicals

Disodium Methanearsonate (DSMA)

- Similar to MSMA but with two sodium ions (CH₃AsO₃Na₂). Used alongside MSMA as a herbicide but exhibits slower soil degradation, prolonging arsenic persistence .

Cacodylic Acid (Dimethylarsinic Acid, DMA)

- A dimethylated arsenical (CH₃)₂AsO₂H, used as a defoliant and herbicide. Less acutely toxic than MSMA but metabolized into carcinogenic dimethylarsinous acid (DMA³⁺) in vivo .

Roxarsone (C₆H₆AsNO₆)

- A phenyl-arsenical growth promoter in poultry. Degrades into inorganic arsenic in livestock, contaminating meat and manure. Banned in the U.S. and EU but still used elsewhere .

Table 2: Organic Arsenicals and Their Profiles

Structural and Functional Analogues: Arsenate vs. Phosphate

Arsenate (AsO₄³⁻) mimics phosphate (PO₄³⁻) in biochemical reactions due to similar ionic radii and charge. However, arsenate esters (e.g., ADP-arsenate) hydrolyze 10⁵ times faster than phosphate esters, destabilizing cellular energy cycles . This substitution disrupts glycolysis and oxidative phosphorylation, explaining arsenate’s metabolic toxicity despite structural similarity .

Toxicological Profiles and Mechanisms

- MSMA: Non-genotoxic carcinogen promoting oxidative stress, DNA hypermethylation, and regenerative hyperplasia .

- Sodium Arsenite : Induces chromosomal aberrations, sister chromatid exchanges, and p53 suppression at low doses .

- Roxarsone: Degrades into inorganic arsenic, linked to bladder and skin cancers .

Table 3: Toxicity Comparison

Environmental Fate and Microbial Interactions

Microbes mediate arsenic speciation:

- arsC: Detoxifies arsenate by reducing it to arsenite .

- arrA: Dissimilatory arsenate respiration, releasing arsenite into groundwater .

- aioA: Oxidizes arsenite back to arsenate, completing the biogeochemical cycle .

MSMA degrades into inorganic arsenate in soil, which is subsequently reduced to mobile arsenite, exacerbating contamination risks .

Regulatory and Usage Considerations

While inorganic arsenicals like sodium arsenite are heavily restricted, organic derivatives like MSMA remain in use under strict regulations. Global disparities exist; for example, Roxarsone is banned in the U.S. but permitted in developing nations .

Activité Biologique

Monosodium arsenate (MSA) is a sodium salt of arsenic acid, commonly used in agriculture as a herbicide and pesticide. Its biological activity, particularly its toxicity and metabolic effects, has been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxicity, metabolism, case studies, and environmental impact.

This compound is classified as an inorganic arsenical compound. Its chemical structure allows it to interact with biological systems primarily through the formation of reactive oxygen species (ROS) and interference with cellular processes such as DNA methylation. The mechanism by which MSA exerts its effects includes:

- Cytotoxicity : MSA has been shown to induce cell death in various human cell lines. For instance, studies on HepG2 cells demonstrated that MSA has an LC50 (lethal concentration for 50% of cells) value significantly higher than that of arsenic trioxide, indicating lower acute toxicity .

- Gene Expression Modulation : Exposure to MSA affects the expression of genes related to stress responses and apoptosis. In a study involving HepG2 cells, only two out of thirteen evaluated genes were significantly induced by MSA, compared to eleven for arsenic trioxide .

Toxicity and Case Studies

Despite its lower toxicity compared to other arsenic compounds, MSA can still pose health risks, particularly in cases of acute exposure. Several case studies illustrate the effects of MSA ingestion:

- Case Study 1 : A 16-year-old female ingested a large quantity (up to 240 cc) of 47% MSMA in a suicide attempt. Initial urinary arsenic levels were extremely high (746,866.8 μg/L), but after treatment with chelating agents, she showed significant recovery without long-term effects .

- Case Study 2 : A 3-year-old male ingested 5 cc of MSMA and exhibited symptoms such as emesis but recovered fully after treatment with DMSA (dimercaptosuccinic acid). His follow-up showed normal arsenic levels .

These cases highlight that while MSA can lead to acute symptoms such as nausea and vomiting, severe long-term effects are rare when appropriate medical intervention is applied.

Environmental Impact

The environmental fate of this compound is critical due to its use in agriculture. Studies indicate that:

- Soil Interaction : When applied to soil, MSA can transform into various arsenic species, including inorganic arsenate and methylated forms like monomethylarsonic acid (MMA) and dimethylarsonic acid (DMA). These transformations can affect soil health and water quality .

- Bioaccumulation : Research suggests that while MSA is rapidly excreted from animal systems, there may be potential for bioaccumulation in the environment if not managed properly .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing monosodium arsenate in laboratory settings?

- Methodological Answer: Synthesis typically involves controlled neutralization of arsenic acid (H₃AsO₄) with sodium hydroxide (NaOH) under inert conditions to avoid oxidation. The stoichiometric ratio (1:1 for monosodium salt) and pH (maintained at ~4.5–5.0) are critical to isolate the monosodium form. Post-synthesis, characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures purity and correct stoichiometry .

Q. How can researchers characterize the environmental behavior of this compound in aqueous systems?

- Methodological Answer: Use batch sorption experiments with varying pH (3–9), ionic strength, and competing anions (e.g., phosphate). Quantify arsenic speciation using hydride generation-atomic absorption spectroscopy (HG-AAS) or liquid chromatography-ICP-MS (LC-ICP-MS). Include controls for redox conditions to assess arsenate-to-arsenite transformation .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

- Methodological Answer: Follow OSHA/NIOSH guidelines: use fume hoods, impermeable gloves (e.g., nitrile), and full-face respirators. Decontaminate spills with ferric sulfate to immobilize arsenic. Store in airtight containers labeled with GHS hazard codes (H301, H331). Waste disposal must comply with RCRA regulations for arsenic compounds .

Advanced Research Questions

Q. How do contradictory findings in arsenic speciation studies arise, and what analytical strategies resolve them?

- Methodological Answer: Discrepancies often stem from incomplete speciation analysis or redox artifacts. Address this by coupling multiple techniques: synchrotron-based X-ray absorption near-edge structure (XANES) for solid-phase speciation and ion chromatography for aqueous phases. Include isotopic tracing (e.g., ⁷³As) to track transformation pathways .

Q. What experimental design considerations are critical for studying this compound’s interaction with microbial communities?

- Methodological Answer: Use anaerobic chambers to mimic natural reducing environments. Employ metabolomic profiling (via LC-MS) to identify arsenic biotransformation products. Include killed-cell controls and replicate samples (n ≥ 6) to distinguish biotic vs. abiotic processes. Monitor dissolved oxygen and Eh/pH continuously .

Q. How can researchers reconcile conflicting data on arsenic mobilization in this compound-contaminated soils?

- Methodological Answer: Perform sequential extraction (e.g., Tessier’s method) to partition arsenic into exchangeable, Fe/Mn oxide-bound, and residual fractions. Validate with micro-X-ray fluorescence (μ-XRF) mapping. Statistical tools like principal component analysis (PCA) can identify confounding variables (e.g., organic matter content) .

Q. What advanced modeling approaches predict this compound’s fate in heterogeneous environmental matrices?

- Methodological Answer: Implement geochemical models (e.g., PHREEQC or Visual MINTEQ) with input parameters from site-specific soil/water data. Calibrate models using field-derived Kd (distribution coefficient) values. Sensitivity analysis should test redox potential and microbial activity as variables .

Q. Data Management and Reproducibility

Q. How should raw datasets from this compound experiments be curated for reproducibility?

- Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles: publish raw ICP-MS/XRD data in repositories like Zenodo with DOIs. Include metadata on instrument calibration (e.g., detection limits, R² values) and experimental conditions (pH, temperature). Use version control (e.g., Git) for code-based analyses .

Q. What strategies mitigate arsenic volatility during high-temperature analytical procedures?

- Methodological Answer: Employ closed-vessel digestion (e.g., microwave-assisted acid digestion with HNO₃/H₂O₂). For thermal analyses (TGA-DSC), use argon atmospheres and low heating rates (<5°C/min). Validate recovery rates via spike-and-recovery experiments with certified reference materials .

Q. Contradiction Analysis and Peer Review

Q. How can researchers address peer critiques of arsenic quantification limits in complex matrices?

- Methodological Answer: Optimize sample preparation: pre-concentrate arsenic using solid-phase extraction (e.g., activated alumina) and validate with standard additions. Report method detection limits (MDLs) and uncertainty budgets following ISO/IEC 17025 guidelines. Cross-validate with independent labs using blind duplicates .

Propriétés

IUPAC Name |

sodium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRTGQHVBWRJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

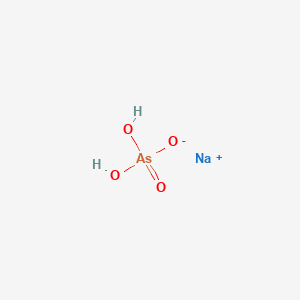

O[As](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaH2AsO4, AsH2NaO4 | |

| Record name | sodium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_dihydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8058611 | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenate is a colorless to white crystalline solid. It is soluble in water. It is toxic by ingestion., Colorless to white solid; [CAMEO] Does not exist in a crystalline form; [Ullmann] | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

356 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.87 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7631-89-2, 10103-60-3 | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

187 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.